Xanthine amine congener dihydrochloride

Description

BenchChem offers high-quality Xanthine amine congener dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Xanthine amine congener dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

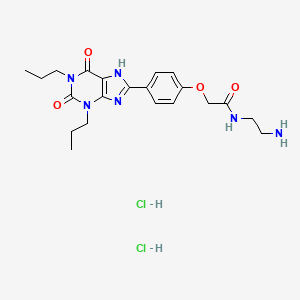

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O4.2ClH/c1-3-11-26-19-17(20(29)27(12-4-2)21(26)30)24-18(25-19)14-5-7-15(8-6-14)31-13-16(28)23-10-9-22;;/h5-8H,3-4,9-13,22H2,1-2H3,(H,23,28)(H,24,25);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGNTWECSNGWFKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NCCN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30Cl2N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Xanthine Amine Congener (XAC) Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Xanthine amine congener (XAC) dihydrochloride (B599025) is a pivotal research tool in pharmacology, recognized primarily as a potent, non-selective antagonist of adenosine (B11128) receptors.[1][2] This technical document delineates the core mechanism of action of XAC, focusing on its interaction with adenosine receptor subtypes and the subsequent impact on intracellular signaling cascades. It provides a consolidated view of its binding affinities, the experimental protocols used for its characterization, and visual representations of the molecular pathways it modulates.

Core Mechanism of Action: Adenosine Receptor Antagonism

The primary mechanism of action of Xanthine amine congener (XAC) is its function as a competitive antagonist at all four subtypes of adenosine receptors (A1, A2A, A2B, and A3).[1][3] Adenosine receptors are G-protein coupled receptors (GPCRs) that play crucial roles in regulating a vast array of physiological processes. XAC exerts its effect by binding to these receptors, thereby preventing the endogenous ligand, adenosine, from binding and initiating downstream signaling.

The antagonism is non-selective, though XAC exhibits high potency for both A1 and A2 subtypes.[4][5] The functional consequence of this antagonism is the blockade of adenosine-mediated signal transduction.

Modulation of Intracellular Signaling Pathways

XAC's antagonism directly interferes with the two primary signaling pathways governed by adenosine receptors: the Gi-coupled pathway (primarily A1 and A3 receptors) and the Gs-coupled pathway (primarily A2A and A2B receptors).

Inhibition of Gi-Coupled A1 Receptor Signaling

A1 adenosine receptors are typically coupled to the inhibitory G-protein, Gi. When activated by adenosine, this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP).[6] XAC blocks the binding of adenosine, thereby preventing this inhibitory effect and maintaining normal or elevated levels of adenylyl cyclase activity.[7]

Caption: Gi-Coupled A1 Adenosine Receptor Signaling and XAC Inhibition.

Inhibition of Gs-Coupled A2 Receptor Signaling

A2 adenosine receptors (both A2A and A2B) are coupled to the stimulatory G-protein, Gs. Adenosine binding to these receptors activates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[6] XAC's antagonism of A2 receptors prevents this stimulation, thus attenuating the production of cAMP.[7]

Caption: Gs-Coupled A2 Adenosine Receptor Signaling and XAC Inhibition.

Quantitative Data: Receptor Binding and Functional Potency

The affinity and potency of XAC have been quantified using various assays. The data below summarizes key findings from the literature, providing insight into its interaction with different adenosine receptor subtypes.

| Parameter | Receptor Subtype / Tissue Model | Value (nM) | Reference(s) |

| IC₅₀ | Adenosine A1 Receptor | 1.8 | [4][5] |

| IC₅₀ | Adenosine A2 Receptor | 114 | [4][5] |

| K_b | A1 Receptor (Rat Fat Cells) | 15 | [7] |

| K_b | A2A Receptor (Human Platelets) | 25 | [7] |

| K_b | A2 Receptor (Rat PC12 Cells) | 83 | [7] |

-

IC₅₀ (Half maximal inhibitory concentration): The concentration of an antagonist that inhibits 50% of the response to an agonist.

-

K_b (Equilibrium dissociation constant for an antagonist): A measure of the affinity of an antagonist for its receptor.

Experimental Protocols

The characterization of XAC's mechanism of action relies on two primary experimental approaches: radioligand binding assays and functional adenylyl cyclase assays.

Radioligand Binding Assays

These assays are used to directly measure the binding of ligands to receptors and to determine the affinity (Kd or Ki) and density (Bmax) of receptors.[8][9] In the context of XAC, competitive binding assays are typically employed.

Principle of a Competitive Binding Assay: A fixed concentration of a high-affinity radiolabeled ligand (e.g., [³H]XAC or another selective radioligand) is incubated with a receptor preparation (e.g., cell membranes) in the presence of varying concentrations of an unlabeled competing compound (XAC).[6][10] The unlabeled compound competes with the radioligand for binding to the receptor. By measuring the decrease in radioligand binding as the concentration of the unlabeled compound increases, an inhibition curve can be generated to calculate the IC₅₀, from which the inhibition constant (Ki) can be derived.[11]

Generalized Protocol:

-

Membrane Preparation: Tissues or cells expressing the target adenosine receptor are homogenized and centrifuged to isolate the cell membrane fraction containing the receptors.[11]

-

Incubation: The membrane preparation is incubated in a buffered solution with a specific radioligand and varying concentrations of XAC.[11]

-

Separation: The reaction is terminated by rapid vacuum filtration through a glass fiber filter, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.[11]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[11]

-

Data Analysis: Specific binding is determined by subtracting non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand) from total binding. The data is then analyzed using non-linear regression to determine the IC₅₀ and subsequently the Ki value.[10][11]

Caption: Generalized Workflow for a Competitive Radioligand Binding Assay.

Functional Adenylyl Cyclase Assays

These assays measure the functional consequence of receptor antagonism by quantifying the activity of adenylyl cyclase, the primary effector enzyme for A1 and A2 receptors.

Principle: The assay measures the ability of XAC to block the effects of a known adenosine receptor agonist on cAMP production. For A2 receptors, the assay measures XAC's ability to inhibit agonist-stimulated cAMP accumulation.[7] For A1 receptors, the assay often measures XAC's ability to reverse the agonist-induced inhibition of cAMP production that was initially stimulated by another agent (e.g., isoproterenol).[7]

Generalized Protocol:

-

Cell/Membrane Preparation: Prepare intact cells or cell membranes expressing the adenosine receptor of interest.

-

Incubation: The preparation is incubated with a known adenosine receptor agonist (e.g., NECA for A2 receptors) in the presence and absence of varying concentrations of XAC.

-

Reaction Termination: The enzymatic reaction is stopped, typically by heat or chemical means.

-

cAMP Quantification: The amount of cAMP produced is measured, commonly using techniques like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The concentration-response curves are analyzed to determine the potency of XAC in antagonizing the agonist's effect.

Conclusion

Xanthine amine congener (XAC) dihydrochloride operates as a potent, non-selective competitive antagonist of adenosine receptors. Its mechanism involves the direct blockade of both Gi- and Gs-coupled signaling pathways, thereby preventing adenosine-mediated modulation of adenylyl cyclase activity. The quantitative data from binding and functional assays confirm its high affinity for A1 and A2 receptors. The established experimental protocols provide a robust framework for its continued use as a critical tool in elucidating the complex roles of purinergic signaling in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Xanthine amine congener hydrochloride - Immunomart [immunomart.com]

- 3. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. amsbio.com [amsbio.com]

- 5. Xanthine amine congener dihydrochloride Datasheet DC Chemicals [dcchemicals.com]

- 6. Xanthine Functionalized Congeners as Potent Ligands at A2-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. revvity.com [revvity.com]

- 11. giffordbioscience.com [giffordbioscience.com]

Xanthine Amine Congener Dihydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthine (B1682287) Amine Congener (XAC) dihydrochloride (B599025) is a potent, non-selective antagonist of adenosine (B11128) A1 and A2 receptors. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and experimental applications. Detailed methodologies for key experiments, including receptor binding assays, adenylate cyclase activity assays, and in vivo convulsant studies, are presented. Quantitative data are summarized in tabular format for ease of comparison. Furthermore, this guide includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the compound's biological context and practical application.

Introduction

Xanthine amine congener (XAC), chemically known as N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropyl-2,3,6,9-tetrahydro-1H-purin-8-yl)phenoxy]acetamide, is a derivative of 1,3-dipropyl-8-phenylxanthine. As a dihydrochloride salt, it exhibits improved solubility and stability for research purposes. XAC is a powerful tool for studying the physiological and pathophysiological roles of adenosine signaling due to its high affinity for both A1 and A2 adenosine receptors. Its ability to antagonize these receptors makes it a valuable pharmacological probe in various research areas, including neuroscience, cardiovascular studies, and immunology.

Chemical and Physical Properties

Xanthine Amine Congener Dihydrochloride is a synthetic compound belonging to the xanthine class of alkaloids.

| Property | Value |

| IUPAC Name | N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide;dihydrochloride |

| Molecular Formula | C21H30Cl2N6O4 |

| Molecular Weight | 501.41 g/mol |

| CAS Number | 1962928-23-9 |

| Appearance | Solid |

| Solubility | Soluble in aqueous solutions |

Mechanism of Action: Adenosine Receptor Antagonism

Xanthine Amine Congener Dihydrochloride exerts its biological effects by competitively blocking the binding of endogenous adenosine to A1 and A2A receptors, which are G-protein coupled receptors (GPCRs).

Antagonism of the Adenosine A1 Receptor (A1R)

The A1 receptor is typically coupled to inhibitory G-proteins (Gi/o). Antagonism of A1R by XAC blocks the downstream signaling cascade initiated by adenosine, leading to a disinhibition of adenylyl cyclase and modulation of ion channel activity.

Caption: Adenosine A1 Receptor Signaling Pathway Antagonized by XAC.

Antagonism of the Adenosine A2A Receptor (A2AR)

The A2A receptor is primarily coupled to stimulatory G-proteins (Gs). By blocking this receptor, XAC prevents the adenosine-induced activation of adenylyl cyclase, thereby reducing the intracellular concentration of cyclic AMP (cAMP).

Caption: Adenosine A2A Receptor Signaling Pathway Antagonized by XAC.

Quantitative Data

The following tables summarize the reported binding affinities and inhibitory concentrations of Xanthine Amine Congener.

Table 1: Receptor Binding Affinity

| Receptor | Preparation | Organism | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| Adenosine A1 | Cerebral cortical membranes | Rat | 1.23 | 580 | [1] |

| Adenosine A1 | Brain membranes | Calf | 0.17 | N/A | [1] |

| Adenosine A1 | Brain membranes | Guinea Pig | 3.0 | N/A | [1] |

Table 2: Inhibitory Potency

| Target | Assay Conditions | IC50 (nM) | Reference |

| Adenosine A1 Receptor | [3H]CHA binding competition | 1.8 | |

| Adenosine A2 Receptor | [3H]NECA binding competition | 114 |

Experimental Protocols

This section provides detailed methodologies for key experiments involving Xanthine Amine Congener Dihydrochloride.

Synthesis of Xanthine Amine Congener

The synthesis of XAC involves a multi-step process starting from 1,3-dipropyl-5,6-diaminouracil. The general scheme for the synthesis of 8-phenylxanthine (B3062520) derivatives is outlined below.

Caption: General Synthetic Workflow for Xanthine Amine Congener.

Representative Protocol for Synthesis of 8-Phenylxanthine Derivatives:

-

Condensation: 1,3-dialkyl-5,6-diaminouracil is condensed with a substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde) in a suitable solvent such as dimethylformamide (DMF) or ethanol, often with a catalyst, to form the corresponding 8-phenylxanthine.

-

Alkylation: The hydroxyl group of the 8-(4-hydroxyphenyl)xanthine intermediate is alkylated with an appropriate haloester (e.g., ethyl bromoacetate) in the presence of a base like potassium carbonate to yield the ester derivative.

-

Amination: The resulting ester is then reacted with an amine (e.g., ethylenediamine) to form the final amide, Xanthine Amine Congener.

-

Salt Formation: The free base is treated with hydrochloric acid to yield the dihydrochloride salt.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, may vary and should be optimized.

Radioligand Binding Assay using [3H]XAC

This protocol describes a saturation binding experiment to determine the affinity (Kd) and density (Bmax) of binding sites for [3H]XAC in a given tissue preparation (e.g., rat cerebral cortical membranes).[1][2]

Materials:

-

[3H]Xanthine Amine Congener (Radioligand)

-

Unlabeled XAC or other suitable adenosine receptor antagonist (for non-specific binding)

-

Membrane preparation (e.g., rat cerebral cortical membranes)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Procedure:

-

Assay Setup: Prepare a series of dilutions of [3H]XAC in Assay Buffer.

-

Total Binding: In triplicate, incubate a fixed amount of membrane protein (e.g., 50-100 µg) with increasing concentrations of [3H]XAC.

-

Non-specific Binding: In a parallel set of tubes, perform the same incubation in the presence of a high concentration of unlabeled XAC (e.g., 1 µM).

-

Incubation: Incubate all tubes at 37°C for 60 minutes to reach equilibrium.

-

Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters.

-

Washing: Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Perform Scatchard or non-linear regression analysis to determine Kd and Bmax.

Caption: Experimental Workflow for a [3H]XAC Radioligand Binding Assay.

Adenylate Cyclase Activity Assay

This assay measures the ability of XAC to antagonize the stimulation or inhibition of adenylyl cyclase by adenosine receptor agonists.

Materials:

-

Cell membrane preparation expressing adenosine receptors

-

Xanthine Amine Congener Dihydrochloride

-

Adenosine receptor agonist (e.g., NECA for A2, R-PIA for A1)

-

Forskolin (direct adenylyl cyclase activator, optional)

-

ATP

-

cAMP standard

-

Reagents for cAMP detection (e.g., EIA kit or radiochemical assay)

Procedure:

-

Pre-incubation: Pre-incubate cell membranes with various concentrations of XAC dihydrochloride.

-

Stimulation/Inhibition: Add the adenosine receptor agonist (and/or forskolin) to stimulate or inhibit adenylyl cyclase.

-

Reaction Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction (e.g., by boiling or adding a stop solution).

-

cAMP Quantification: Measure the amount of cAMP produced using a suitable detection method.

-

Data Analysis: Plot the concentration of cAMP produced against the concentration of XAC to determine its antagonistic potency (e.g., IC50 or Kb).

In Vivo Convulsant Activity Model

XAC has been shown to act as a convulsant agent in mice. This protocol describes a method to assess its convulsant threshold.

Materials:

-

Male Swiss albino mice

-

Xanthine Amine Congener Dihydrochloride solution

-

Infusion pump

-

Tail vein catheter

Procedure:

-

Animal Preparation: Acclimate mice to the experimental conditions.

-

Catheterization: Insert a catheter into a lateral tail vein for infusion.

-

Infusion: Infuse the XAC dihydrochloride solution at a constant rate.

-

Observation: Continuously observe the mice for the onset of convulsions (e.g., clonic or tonic seizures).

-

Threshold Determination: Record the time to the first convulsive event. Calculate the convulsant threshold as the total dose of XAC administered at the onset of convulsions (in mg/kg).

-

Pharmacological Modulation (Optional): Pre-treat animals with other compounds (e.g., benzodiazepines or adenosine agonists) to investigate the mechanism of XAC-induced convulsions.

Conclusion

Xanthine Amine Congener Dihydrochloride is a valuable pharmacological tool for the investigation of adenosine receptor function. Its high affinity and non-selective antagonism of both A1 and A2 receptors make it suitable for a wide range of in vitro and in vivo studies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their work. Further research may continue to elucidate the full spectrum of its biological activities and potential therapeutic applications.

References

Xanthine Amine Congener (XAC): A Technical Pharmacology Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine (B1682287) Amine Congener (XAC) is a potent and widely utilized pharmacological tool in the study of purinergic signaling. As a non-selective adenosine (B11128) receptor antagonist, XAC has been instrumental in elucidating the physiological and pathological roles of adenosine and its four receptor subtypes (A₁, A₂ₐ, A₂ᵦ, and A₃). This technical guide provides an in-depth overview of the pharmacology of XAC, including its binding characteristics, effects on signaling pathways, and established experimental methodologies.

Core Pharmacology

XAC, chemically known as 8-[4-[[[[(2-aminoethyl)amino]carbonyl]methyl]oxy]phenyl]-1,3-dipropylxanthine, is a derivative of 1,3-dipropyl-8-phenylxanthine.[1][2] Its primary mechanism of action is the competitive antagonism of all four adenosine receptor subtypes.[3] Adenosine receptors are G-protein coupled receptors (GPCRs) that mediate a wide array of physiological effects, including regulation of cardiovascular function, neurotransmission, and inflammation.

The A₁ and A₃ receptor subtypes are typically coupled to inhibitory G-proteins (Gᵢ/Gₒ), and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Conversely, the A₂ₐ and A₂ᵦ receptors are coupled to stimulatory G-proteins (Gₛ), and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. By blocking these receptors, XAC can prevent the downstream effects of adenosine, making it a valuable tool for studying these signaling pathways.

Quantitative Pharmacological Data

The binding affinity of XAC for the different adenosine receptor subtypes has been characterized in various tissues and species. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of Xanthine Amine Congener (XAC) for Adenosine Receptors

| Receptor Subtype | Species | Tissue/Cell Line | Kᵢ (nM) | Kₑ (nM) | IC₅₀ (nM) | Reference(s) |

| A₁ | Rat | Cerebral Cortex | 1.23 (Kᵈ) | - | - | [1] |

| Rat | Fat Cells | - | 15 | - | [2] | |

| Rabbit | Striatum | 2.9 | - | - | [4] | |

| Guinea Pig | Brain | 3.0 (Kᵈ) | - | - | [1] | |

| Calf | Brain | 0.17 (Kᵈ) | - | - | [1] | |

| A₂ₐ | Human | Platelets | - | 25 | - | [2] |

| Rabbit | Striatum | - | - | 3.8 (Kᵈ) | [4] | |

| Rat | PC12 Cells | - | 83 | - | [2] | |

| A₂ᵦ | Human | - | - | ~50 | - | [5] |

| A₃ | Rat | - | Very Low Affinity (>10,000) | - | - | [6] |

| Sheep | - | Potent Antagonist | - | - | [6] | |

| Human | - | Potent Antagonist | - | - | [6] |

Kᵢ: Inhibitory constant; Kₑ: Equilibrium dissociation constant; IC₅₀: Half-maximal inhibitory concentration; Kᵈ: Dissociation constant.

Signaling Pathways

As an adenosine receptor antagonist, XAC directly modulates G-protein mediated signaling cascades. The primary pathway affected is the adenylyl cyclase/cAMP system.

Antagonism of A₁ and A₃ Receptors

By blocking A₁ and A₃ receptors, XAC prevents the Gᵢ/Gₒ-mediated inhibition of adenylyl cyclase. This leads to a disinhibition of the enzyme, resulting in a relative increase in cAMP production, particularly in the presence of a stimulatory signal.

Antagonism of A₂ₐ and A₂ᵦ Receptors

Conversely, by blocking A₂ₐ and A₂ᵦ receptors, XAC prevents the Gₛ-mediated stimulation of adenylyl cyclase. This results in an attenuation of the adenosine-induced increase in intracellular cAMP levels.

Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of XAC or other ligands for adenosine receptors using [³H]XAC as the radioligand.

Detailed Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat cerebral cortex) or cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in an appropriate assay buffer.

-

-

Binding Assay:

-

In assay tubes, combine the membrane preparation, [³H]XAC (at a concentration near its Kᵈ), and varying concentrations of the unlabeled test ligand (or buffer for total binding).

-

For non-specific binding, add a high concentration of a non-radiolabeled adenosine receptor antagonist (e.g., theophylline).

-

Incubate at a defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[1]

-

Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B), followed by washing with ice-cold buffer to remove unbound radioligand.

-

-

Data Analysis:

-

Quantify the radioactivity trapped on the filters using liquid scintillation counting.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the log concentration of the test ligand to generate a competition curve.

-

Determine the IC₅₀ value from the curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

-

Adenylyl Cyclase Activity Assay

This protocol outlines a method to assess the functional effect of XAC on adenylyl cyclase activity.

Detailed Methodology:

-

Preparation:

-

Use whole cells or membrane preparations expressing the adenosine receptor subtype of interest.

-

Pre-incubate the cells/membranes with varying concentrations of XAC.

-

-

Adenylyl Cyclase Reaction:

-

Initiate the reaction by adding a reaction mixture containing ATP, Mg²⁺, GTP, and a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Stimulate adenylyl cyclase with an appropriate adenosine receptor agonist (e.g., NECA for A₂ receptors).

-

Incubate at 37°C for a defined period (e.g., 10-20 minutes).

-

Terminate the reaction (e.g., by adding a stop solution or by boiling).

-

-

cAMP Quantification:

-

If using whole cells, lyse the cells to release intracellular cAMP.

-

Quantify the amount of cAMP produced using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.

-

-

Data Analysis:

-

Plot the amount of cAMP produced as a function of the agonist concentration in the presence and absence of different concentrations of XAC.

-

Determine the extent of inhibition and calculate functional parameters such as the IC₅₀ for XAC.

-

Structure-Activity Relationships (SAR)

The development of XAC is rooted in the extensive exploration of xanthine derivatives as adenosine receptor antagonists. Key structural modifications that influence the affinity and selectivity of these compounds include:

-

1- and 3-Position Substitutions: Elongating the alkyl chains at the N1 and N3 positions of the xanthine core, for example from methyl (as in theophylline) to propyl groups, generally increases affinity for A₁ receptors.[7]

-

8-Position Substitutions: The introduction of a phenyl group at the 8-position significantly enhances affinity. Further functionalization of this phenyl ring, as seen in XAC with the aminoethyl-aminocarbonylmethyloxy side chain, allows for the introduction of various functionalities and can modulate affinity and selectivity.[7][8]

-

7-Position Substitutions: Modifications at the N7 position can influence selectivity. For example, the presence of a methyl group at this position can decrease A₁ affinity, thereby increasing selectivity for A₂ receptors.[7]

The amine congener in XAC provides a point of attachment for various probes, including radiolabels ([³H]) and fluorescent tags, without drastically compromising its binding affinity, making it a versatile chemical scaffold.[7][9]

In Vivo Pharmacology

In vivo studies have demonstrated several key pharmacological effects of XAC:

-

Proconvulsant Activity: XAC has been shown to induce convulsions in mice, an effect attributed to the blockade of the inhibitory effects of endogenous adenosine on neuronal excitability.[2][3]

-

Cardiovascular Effects: XAC can attenuate adenosine-induced vasodilation and can reverse the hypotensive and bradycardic effects of adenosine receptor agonists.[2]

Conclusion

Xanthine Amine Congener (XAC) remains an indispensable tool in adenosine receptor research. Its well-characterized pharmacology, including its binding affinities and functional effects on adenylyl cyclase, makes it a reliable antagonist for in vitro and in vivo studies. The detailed experimental protocols provided in this guide serve as a starting point for researchers aiming to utilize XAC to investigate the intricate roles of adenosine signaling in health and disease. As research into purinergic modulation of cellular function continues, the utility of XAC as a foundational pharmacological agent is assured.

References

- 1. [3H]xanthine amine congener of 1,3-dipropyl-8-phenylxanthine: an antagonist radioligand for adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. [3H]XAC (XANTHINE AMINE CONGENER) IS A RADIOLIGAND FOR A2-ADENOSINE RECEPTORS IN RABBIT STRIATUM - PMC [pmc.ncbi.nlm.nih.gov]

- 5. XAC, a functionalized congener of 1,3-dialkylxanthine, antagonizes A1 adenosine receptor-mediated inhibition of renin secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Xanthine Functionalized Congeners as Potent Ligands at A2-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. electronicsandbooks.com [electronicsandbooks.com]

The Discovery and Synthesis of Xanthine Amine Congener (XAC): A Technical Guide

Introduction to Xanthine (B1682287) Amine Congener (XAC)

Xanthine Amine Congener (XAC) is a potent, non-selective antagonist of adenosine (B11128) receptors (A1, A2A, A2B, and A3).[1] Structurally, it is a derivative of xanthine, similar to naturally occurring methylxanthines like caffeine (B1668208) and theophylline, but engineered for higher affinity towards adenosine receptors.[2] XAC is a valuable pharmacological tool for in vitro and in vivo studies investigating the physiological and pathophysiological roles of adenosine signaling.[1] Its "functionalized congener" design, incorporating a reactive primary amine, allows for its conjugation to various molecular probes, such as fluorophores and radiolabels, further expanding its utility in receptor research.[2] The tritiated form, [3H]XAC, is a widely used radioligand for labeling and quantifying adenosine receptors.[3]

Synthesis of Xanthine Amine Congener (XAC)

The synthesis of XAC is a multi-step process that begins with the creation of a xanthine core, followed by functionalization to introduce the amine-terminated side chain. The overall synthetic workflow can be visualized as follows:

Detailed Experimental Protocols

Step 1: Synthesis of 8-(4-Hydroxyphenyl)-1,3-dipropylxanthine [4]

This initial step involves the condensation of 5,6-diamino-1,3-dipropyluracil with 4-hydroxybenzoic acid.[4]

-

Reaction Setup: In a round-bottom flask equipped with a condenser, suspend 5,6-diamino-1,3-dipropyluracil (1 equivalent) and 4-hydroxybenzoic acid (1 equivalent) in anhydrous pyridine.[4]

-

Reagent Addition: Under an inert atmosphere (argon or nitrogen), add hexamethyldisilazane (B44280) (HMDS) (2.5 equivalents) to the suspension.[4]

-

Reaction Conditions: Heat the mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding methanol, which will precipitate the product. Stir the resulting suspension in an ice bath for 1-2 hours to ensure complete precipitation.[4]

-

Purification: Collect the solid product by vacuum filtration, wash with cold methanol, and dry under vacuum to yield 8-(4-hydroxyphenyl)-1,3-dipropylxanthine.[4]

Step 2: Synthesis of 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine [4]

This step utilizes a Williamson ether synthesis to introduce the carboxymethyloxy group.[4]

-

Reaction Setup: To a solution of 8-(4-hydroxyphenyl)-1,3-dipropylxanthine (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2-3 equivalents). Stir the suspension vigorously at room temperature for 30 minutes.[4]

-

Reagent Addition: Add ethyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture.[4]

-

Reaction Conditions: Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC.[4]

-

Ester Hydrolysis: After completion, cool the mixture and filter off the potassium carbonate. Evaporate the solvent to obtain the crude ethyl ester. Dissolve the crude ester in a mixture of tetrahydrofuran (B95107) (THF) and water. Add lithium hydroxide (B78521) (LiOH) (2-3 equivalents) and stir at room temperature for 4-8 hours to hydrolyze the ester.[4]

-

Work-up and Isolation: Remove the THF by evaporation. Dilute the aqueous solution with water and wash with ethyl acetate. Acidify the aqueous layer to a pH of 2-3 with 1M hydrochloric acid to precipitate the carboxylic acid product.[4]

-

Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine.[4]

Step 3: Amide Coupling to Yield Xanthine Amine Congener (XAC)

The final step is a standard amide coupling reaction between the carboxylic acid precursor and ethylenediamine.

-

Reaction Setup: Dissolve 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine (1 equivalent) in anhydrous dimethylformamide (DMF).

-

Reagent Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and Hydroxybenzotriazole (HOBt) (1.2 equivalents) to the solution and stir for 30 minutes at room temperature to activate the carboxylic acid.

-

Amine Addition: Add ethylenediamine (1.5 equivalents) to the reaction mixture.

-

Reaction Conditions: Allow the reaction to proceed at room temperature overnight.

-

Work-up and Purification: Remove the DMF under reduced pressure. The residue can be purified by column chromatography on silica (B1680970) gel to yield the final product, Xanthine Amine Congener (XAC).

Pharmacological Profile of XAC

XAC is characterized as a non-selective adenosine receptor antagonist with high affinity. The binding affinities (Ki) and functional potencies (IC50) of XAC at the four human adenosine receptor subtypes are summarized in the table below.

| Receptor Subtype | Binding Affinity (Ki) (nM) | Functional Potency (IC50) (nM) | Species/Cell Line | Reference(s) |

| A1 | 1.8 | - | CHO cells | [3] |

| 2.4 | - | - | [1] | |

| A2A | 114 | - | CHO cells | [3] |

| A2B | - | - | - | - |

| A3 | - | - | - | - |

Note: Data for A2B and A3 receptors are not as readily available in the public literature.

Key Experimental Protocols

Competitive Radioligand Binding Assay with [3H]XAC

This protocol outlines a method to determine the affinity (Ki) of a test compound for an adenosine receptor subtype using [3H]XAC as the radioligand.

Detailed Protocol:

-

Membrane Preparation: Prepare crude membrane fractions from cells or tissues known to express the adenosine receptor subtype of interest.[1]

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Contains assay buffer, [3H]XAC, and membrane preparation.

-

Non-specific Binding (NSB): Contains a high concentration of an unlabeled ligand (e.g., 10 µM cold XAC) to saturate all specific binding sites, plus [3H]XAC and membrane preparation.

-

Competition: Contains serial dilutions of the test compound, [3H]XAC, and membrane preparation.[5]

-

-

Reagent Addition:

-

To the appropriate wells, add assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Add the unlabeled ligand for NSB or the test compound dilutions.

-

Add a fixed concentration of [3H]XAC (typically at or near its Kd value for the receptor) to all wells.

-

Initiate the binding reaction by adding the membrane preparation (e.g., 20-50 µg protein per well).[5]

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[1]

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[1]

-

Washing: Immediately wash the filters multiple times with ice-cold wash buffer to remove any unbound [3H]XAC.[1]

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.[1]

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]XAC).

-

Calculate the Ki value (the binding affinity of the test compound) using the Cheng-Prusoff equation.

-

Functional Assay: cAMP Accumulation

This protocol determines the functional antagonist activity of XAC by measuring its ability to block agonist-induced changes in intracellular cyclic AMP (cAMP) levels.

-

Cell Culture: Culture cells expressing the adenosine receptor of interest (e.g., CHO cells) in a 96-well plate.

-

Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of XAC for a defined period (e.g., 30 minutes).[6]

-

Agonist Stimulation:

-

For A2A and A2B receptors (Gs-coupled): Add a fixed concentration of an adenosine receptor agonist (e.g., NECA) to stimulate adenylyl cyclase and increase cAMP production.[6]

-

For A1 and A3 receptors (Gi-coupled): First, stimulate adenylyl cyclase with forskolin, then add a fixed concentration of an agonist to inhibit this stimulation.[6]

-

-

Incubation: Incubate the plate at 37°C for a specified time to allow for changes in intracellular cAMP levels.[7]

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).[6][8]

-

Data Analysis: Plot the cAMP levels against the log concentration of XAC to determine its IC50 value for antagonizing the agonist-induced response.

Adenosine Receptor Signaling Pathways

Xanthine Amine Congener exerts its effects by blocking the binding of endogenous adenosine to its four G protein-coupled receptor (GPCR) subtypes. These receptors are broadly classified into two groups based on their coupling to adenylyl cyclase.

-

A1 and A3 Receptors: These receptors couple to inhibitory G proteins (Gi/o). Upon agonist binding, Gi/o inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels and subsequent downstream signaling events.

-

A2A and A2B Receptors: These receptors couple to stimulatory G proteins (Gs). Agonist binding to these receptors activates adenylyl cyclase, resulting in an increase in intracellular cAMP levels and the activation of Protein Kinase A (PKA).

By acting as an antagonist, XAC prevents the conformational changes in these receptors that are necessary for G protein coupling and subsequent modulation of adenylyl cyclase activity. This makes it an invaluable tool for isolating and studying the specific roles of each adenosine receptor subtype in various physiological processes.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. resources.revvity.com [resources.revvity.com]

- 8. resources.revvity.com [resources.revvity.com]

A Technical Guide to Xanthine Amine Congener (XAC) as an Adenosine Receptor Antagonist

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adenosine (B11128) is a ubiquitous purine (B94841) nucleoside that modulates a vast array of physiological processes, including neurotransmission, cardiac function, and inflammation. Its effects are mediated by four distinct G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[1][2][3] These receptors are critical targets in drug discovery for various pathologies.

Xanthine derivatives, such as the commonly known caffeine (B1668208) and theophylline, are the prototypic antagonists of adenosine receptors.[4] Building upon this scaffold, Xanthine Amine Congener (XAC) was developed as a potent, high-affinity antagonist.[5][6] It is a non-selective antagonist, meaning it binds to multiple adenosine receptor subtypes, making it an invaluable pharmacological tool for elucidating the roles of adenosinergic signaling.[5][7] This guide provides a comprehensive technical overview of XAC, including its pharmacological profile, mechanism of action, relevant experimental protocols, and its applications in research.

Pharmacological Profile of XAC

XAC is characterized by its high affinity for adenosine receptors, although its selectivity profile can vary depending on the species and tissue type. It is generally considered non-selective but often displays a higher affinity for the A1 receptor subtype compared to others.[7][8] The quantitative binding affinities and functional potencies are summarized below.

Table 1: Binding Affinity (Ki / Kb) of XAC at Adenosine Receptor Subtypes

| Receptor Subtype | Species/Tissue | Value (nM) | Assay Type | Reference |

|---|---|---|---|---|

| A1 | Rat Fat Cells | 15 | Functional (Kb) | [6] |

| A1 | Rat Brain | 1.2 | Binding (Ki) | [9] |

| A2A | Human Platelets | 25 | Functional (Kb) | [6] |

| A2A | Rat Brain | 63 | Binding (Ki) | [9] |

| A3 | Rat/Rabbit/Gerbil Brain | Very Low Affinity | Binding |[9] |

Table 2: Functional Antagonism (IC50) of XAC

| Receptor Subtype | Effect Measured | Value (nM) | Reference |

|---|---|---|---|

| A1 | General Antagonism | 1.8 |

| A2 | General Antagonism | 114 | |

Mechanism of Action and Signaling Pathways

XAC functions as a competitive antagonist, binding to the same site on the adenosine receptor as the endogenous agonist, adenosine, thereby preventing receptor activation. The downstream consequences of this blockade depend on the receptor subtype.

-

A1 and A3 Receptors: These subtypes primarily couple to inhibitory G proteins (Gi/Go). Their activation by adenosine leads to the inhibition of adenylyl cyclase, which decreases intracellular levels of the second messenger cyclic AMP (cAMP). By blocking these receptors, XAC prevents this inhibitory signal, leading to a relative increase in cAMP levels.[1][2][10]

-

A2A and A2B Receptors: These subtypes couple to stimulatory G proteins (Gs). Their activation stimulates adenylyl cyclase, causing a rise in intracellular cAMP. XAC's antagonism of A2A and A2B receptors blocks this stimulatory signal, leading to a decrease in cAMP production.[1][3][10]

In some cellular contexts, adenosine receptors can also couple to Gq proteins, activating the phospholipase C (PLC) pathway and leading to calcium mobilization, a process also inhibited by XAC.[1][2][10]

Caption: Adenosine receptor signaling pathways blocked by XAC.

Experimental Protocols

Characterizing the interaction of XAC with adenosine receptors typically involves radioligand binding assays to determine affinity and functional assays to measure its antagonist activity.

This protocol outlines a method to determine the inhibitory constant (Ki) of XAC for a specific adenosine receptor subtype, such as the A2A receptor.

Objective: To quantify the binding affinity of XAC at a target receptor.

Materials:

-

Membranes: Cell membranes prepared from HEK293 cells transiently or stably expressing the human adenosine receptor of interest (e.g., A2A).[11][12]

-

Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [³H]ZM241385 for A2A).[11][12]

-

Test Compound: Xanthine Amine Congener (XAC).

-

Non-specific Agent: A high concentration of a non-radiolabeled agonist or antagonist (e.g., 100 µM NECA) to determine non-specific binding.[8]

-

Apparatus: 96-well plates, brandel cell harvester or equivalent filtration device, glass fiber filters, scintillation vials, and a liquid scintillation counter.

Methodology:

-

Preparation: Thaw frozen cell membranes on ice. Dilute the membranes in ice-cold incubation buffer to a final concentration of 2.5-10 µg of protein per well.[11][12]

-

Assay Setup: In a 96-well plate, add the following to triplicate wells:

-

Total Binding: Membranes, radioligand (at a final concentration near its Kd, e.g., 1 nM [³H]ZM241385), and buffer.[11][12]

-

Non-specific Binding: Membranes, radioligand, and the non-specific agent (e.g., 100 µM NECA).

-

Competition Binding: Membranes, radioligand, and serial dilutions of XAC (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

-

Incubation: Incubate the plates at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.[11][12]

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold incubation buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of XAC.

-

Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of XAC that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Experimental workflow for a radioligand binding assay.

This protocol measures the ability of XAC to functionally antagonize agonist-induced stimulation of A2A/A2B receptors or inhibit agonist-induced suppression of cAMP via A1/A3 receptors. The example below focuses on A2 receptor antagonism.

Objective: To determine the functional potency (IC₅₀) of XAC.

Materials:

-

Cells: Whole cells expressing the target adenosine receptor (e.g., human platelets or PC12 cells).[6]

-

Agonist: A stable adenosine analogue, such as 5'-N-Ethylcarboxamidoadenosine (NECA).[6]

-

Test Compound: Xanthine Amine Congener (XAC).

-

Phosphodiesterase (PDE) Inhibitor: e.g., IBMX or Rolipram, to prevent cAMP degradation.

-

Assay Buffer & Lysis Reagent: Appropriate for the chosen cAMP detection kit.

-

cAMP Detection Kit: e.g., HTRF, ELISA, or fluorescence polarization-based kits.

Methodology:

-

Cell Plating: Seed cells in a 96-well plate and culture until they reach the desired confluency.

-

Pre-treatment: Remove culture medium and wash cells with assay buffer. Pre-incubate the cells with the PDE inhibitor and varying concentrations of XAC for 15-30 minutes at 37°C.

-

Stimulation: Add the adenosine agonist (NECA) at a concentration that elicits a submaximal response (e.g., its EC₈₀) to all wells except the basal control. Incubate for an additional 15-30 minutes at 37°C.

-

Lysis: Terminate the stimulation by removing the assay buffer and adding the lysis reagent provided with the cAMP kit.

-

Detection: Following the manufacturer's instructions for the cAMP detection kit, add the detection reagents and measure the signal (e.g., fluorescence or absorbance).

-

Data Analysis:

-

Convert the raw signal to cAMP concentrations using a standard curve.

-

Normalize the data, setting the basal cAMP level (no agonist) as 0% and the maximal agonist-stimulated level (no XAC) as 100%.

-

Plot the normalized response against the log concentration of XAC.

-

Use non-linear regression to determine the IC₅₀ value, representing the concentration of XAC that reverses 50% of the agonist-induced effect.

-

Applications in Research

XAC's utility extends beyond basic pharmacological characterization. Its chemical structure, featuring a primary amino group, is a key attribute of the "functionalized congener" approach to drug design.[4] This functional handle allows for the straightforward synthesis of various molecular probes.

-

Affinity Labeling: XAC has been derivatized to create affinity labels (e.g., isothiocyanate derivatives) that bind covalently to adenosine receptors. These tools are crucial for identifying the ligand-binding subunits of the receptor protein.[13]

-

Receptor Purification: The functional group allows XAC to be immobilized on a solid support, such as agarose (B213101) beads, creating an affinity chromatography column for the isolation and purification of adenosine receptors from tissue homogenates.[8]

-

Pharmacological Tool: In vivo and in vitro, XAC is widely used to block adenosinergic tone, helping to uncover the physiological and pathological roles of endogenous adenosine. For example, it has been used to study the cardiovascular effects of adenosine receptor blockade and its role in seizure activity.[6][7]

Conclusion

Xanthine Amine Congener (XAC) is a potent and well-characterized non-selective adenosine receptor antagonist. Its high affinity across multiple receptor subtypes, combined with a chemically tractable structure, has established it as a cornerstone research tool in the field of purinergic signaling. The detailed protocols and pharmacological data presented in this guide provide a framework for researchers to effectively utilize XAC in their investigations of adenosine receptor function and to develop novel therapeutics targeting this critical GPCR family.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. POTENT CONVULSANT ACTIONS OF THE ADENOSINE RECEPTOR ANTAGONIST, XANTHINE AMINE CONGENER (XAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [3H]XAC (XANTHINE AMINE CONGENER) IS A RADIOLIGAND FOR A2-ADENOSINE RECEPTORS IN RABBIT STRIATUM - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Species Differences in Ligand Affinity at Central A3-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. High Affinity Acylating Antagonists for the A1 Adenosine Receptor: Identification of Binding Subunit - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Basic Research Applications of XAC Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthine Amine Congener (XAC) dihydrochloride (B599025) is a potent, non-selective adenosine (B11128) receptor antagonist widely utilized in basic and preclinical research. As a derivative of xanthine, it exhibits high affinity for adenosine receptors, making it a valuable tool for investigating the physiological and pathophysiological roles of adenosine signaling. This technical guide provides an in-depth overview of the core research applications of XAC dihydrochloride, with a focus on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols. The guide is intended to serve as a comprehensive resource for researchers employing XAC dihydrochloride in their experimental designs.

Introduction to XAC Dihydrochloride

XAC dihydrochloride, chemically known as N-(2-Aminoethyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]-acetamide dihydrochloride, is a powerful antagonist of all four subtypes of adenosine receptors: A₁, A₂ₐ, A₂ₑ, and A₃. Adenosine is a ubiquitous endogenous nucleoside that plays a crucial role in regulating a wide array of physiological processes, including neurotransmission, cardiovascular function, inflammation, and renal blood flow. By blocking the action of adenosine at its receptors, XAC dihydrochloride allows researchers to elucidate the downstream effects of adenosine signaling in various biological systems. Its utility is underscored by its application in neuroscience, cardiovascular, and immunological research.

Mechanism of Action

XAC dihydrochloride functions as a competitive antagonist at adenosine receptors. These receptors are G protein-coupled receptors (GPCRs) that, upon activation by adenosine, trigger intracellular signaling cascades. The A₁ and A₃ receptors are primarily coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Conversely, the A₂ₐ and A₂ₑ receptors are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in cAMP levels. By binding to these receptors without activating them, XAC dihydrochloride prevents adenosine from binding and initiating these downstream signaling events. This blockade allows for the investigation of the physiological consequences of inhibiting adenosinergic tone.

Below is a diagram illustrating the general signaling pathways of adenosine receptors and the inhibitory action of XAC dihydrochloride.

Quantitative Pharmacological Data

The affinity and potency of XAC dihydrochloride have been characterized at various adenosine receptor subtypes across different species. This quantitative data is crucial for designing experiments and interpreting results.

Table 1: Binding Affinity (Ki) of XAC Dihydrochloride for Adenosine Receptor Subtypes

| Receptor Subtype | Species | Ki (nM) | Reference |

| A₁ | Rat | 1.2 - 1.6 | [1] |

| A₁ | Guinea Pig | 11 | [2] |

| A₁ | Human | 29.1 | [1] |

| A₂ₐ | Rat | 63 | [1] |

| A₂ₐ | Human | 7.75 | [2] |

| A₂ₑ | Human | 48 | [2] |

| A₃ | Rat | >100,000 | [1] |

| A₃ | Human | High affinity | [3] |

Table 2: Inhibitory Concentration (IC₅₀) of XAC Dihydrochloride

| Receptor Subtype | Assay Condition | IC₅₀ (nM) | Reference |

| A₁ | Radioligand displacement | 1.8 | [4] |

| A₂ | Radioligand displacement | 114 | [4] |

Key Research Applications and Experimental Protocols

XAC dihydrochloride is a versatile tool with applications spanning multiple research fields.

Neuroscience Research

In neuroscience, XAC is used to study the role of adenosine in neurotransmission, neuronal excitability, and behavior. Its proconvulsant activity highlights the neuroprotective role of endogenous adenosine.

Experimental Protocol: In Vivo Neurobehavioral Assessment in Mice

This protocol outlines a general procedure for assessing the impact of XAC dihydrochloride on motor function and coordination in mice using a rotarod apparatus.

Materials:

-

XAC dihydrochloride

-

Sterile saline solution (0.9% NaCl)

-

Rotarod apparatus

-

Male C57BL/6 mice (8-10 weeks old)

Procedure:

-

Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment. Handle mice for several days prior to testing to reduce stress.

-

Drug Preparation: Dissolve XAC dihydrochloride in sterile saline to the desired concentration. A typical dose range for exploring central effects is 1-10 mg/kg.

-

Administration: Administer XAC dihydrochloride or vehicle (saline) via intraperitoneal (i.p.) injection. The volume should not exceed 10 ml/kg body weight.

-

Training: Train the mice on the rotarod at a constant speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes) for 2-3 days prior to the test day to establish a baseline performance.

-

Testing: 30 minutes post-injection, place the mouse on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).

-

Data Collection: Record the latency to fall from the rod. Perform 3 trials per mouse with an inter-trial interval of at least 15 minutes.

-

Analysis: Compare the mean latency to fall between the XAC-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).

Cardiovascular Research

XAC is employed to investigate the role of adenosine in regulating coronary blood flow, blood pressure, and heart rate. It is known to attenuate adenosine-induced vasodilation.

Experimental Protocol: Ex Vivo Aortic Ring Vasodilation Assay

This protocol describes a method to assess the effect of XAC dihydrochloride on vasodilation in isolated rat aortic rings.

Materials:

-

Male Wistar rats (250-300g)

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)

-

Phenylephrine (B352888) (vasoconstrictor)

-

Adenosine (vasodilator)

-

XAC dihydrochloride

-

Organ bath system with force transducers

-

Dissection microscope and surgical tools

Procedure:

-

Aorta Dissection: Euthanize the rat and carefully dissect the thoracic aorta. Place it in ice-cold Krebs-Henseleit solution.

-

Ring Preparation: Under a dissection microscope, clean the aorta of adhering connective tissue and cut it into 2-3 mm wide rings.

-

Mounting: Mount the aortic rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. Attach one end to a fixed hook and the other to a force transducer.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

-

Pre-constriction: Induce a stable contraction with phenylephrine (e.g., 1 µM).

-

Adenosine-induced Vasodilation: Once a stable plateau of contraction is reached, add cumulative concentrations of adenosine to elicit a dose-dependent relaxation.

-

XAC Incubation: In a separate set of rings, after pre-constriction, incubate with XAC dihydrochloride (e.g., 1 µM) for 20-30 minutes.

-

Challenge with Adenosine: Following incubation with XAC, repeat the cumulative addition of adenosine.

-

Data Analysis: Record the changes in tension. Express the relaxation as a percentage of the pre-constriction induced by phenylephrine. Compare the dose-response curves for adenosine in the presence and absence of XAC to determine the antagonistic effect.

Radioligand Binding Assays

Radioligand binding assays are fundamental for characterizing the affinity of XAC for adenosine receptors.

Experimental Protocol: Radioligand Binding Assay using Rat Brain Membranes

This protocol provides a method for determining the binding affinity of XAC dihydrochloride to adenosine A₁ receptors in rat brain tissue.

Materials:

-

Rat brain tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

[³H]-DPCPX (a selective A₁ receptor radioligand)

-

XAC dihydrochloride

-

Non-specific binding control (e.g., a high concentration of a non-radiolabeled A₁ antagonist like DPCPX)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat brain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 20 min at 4°C) to pellet the membranes.

-

Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the membrane preparation, a fixed concentration of [³H]-DPCPX (e.g., 1 nM), and varying concentrations of XAC dihydrochloride.

-

For total binding, add assay buffer instead of XAC.

-

For non-specific binding, add a high concentration of unlabeled DPCPX (e.g., 10 µM).

-

Incubate the plate at room temperature for 60-90 minutes.

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of XAC dihydrochloride to generate a competition curve and determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mandatory Visualizations

Experimental Workflow Diagrams

The following diagrams, created using Graphviz (DOT language), illustrate typical experimental workflows involving XAC dihydrochloride.

Conclusion

XAC dihydrochloride remains an indispensable tool in pharmacology and physiology research. Its well-characterized profile as a non-selective adenosine receptor antagonist allows for the precise investigation of adenosinergic systems. The detailed protocols and data presented in this guide are intended to facilitate the effective use of XAC dihydrochloride in a variety of research settings, ultimately contributing to a deeper understanding of the multifaceted roles of adenosine in health and disease. Researchers should always adhere to institutional and national guidelines for animal care and use when conducting in vivo experiments.

References

An In-depth Technical Guide to Xanthine Amine Congener (XAC)

Audience: Researchers, scientists, and drug development professionals.

Abstract: Xanthine (B1682287) Amine Congener (XAC) is a potent, non-selective antagonist of adenosine (B11128) receptors and a derivative of xanthine.[1] Due to its high affinity for adenosine receptors, it serves as a critical tool in pharmacological research, particularly in studies related to renal, cardiovascular, and neurological systems.[1][2] This document provides a comprehensive overview of the chemical and physical properties, pharmacological actions, synthesis, and key experimental methodologies associated with XAC.

Chemical and Physical Properties

Xanthine Amine Congener, chemically known as N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide, is a synthetic organic compound.[3] It is a functionalized derivative of 1,3-dipropyl-8-phenylxanthine.[2] The hydrochloride salt form is often utilized in research due to its enhanced water solubility and stability.[4]

Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide | [3] |

| Synonyms | XAC, Papaxac, 8-(4-((2-aminoethyl)aminocarbonylmethyloxy)phenyl)-1,3-dipropylxanthine | [3] |

| CAS Number | 96865-92-8 | [3][5] |

| Molecular Formula | C₂₁H₂₈N₆O₄ | [3][6] |

| SMILES | CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NCCN | [3] |

| InChIKey | FIQGIOAELHTLHM-UHFFFAOYSA-N | [3] |

Physical and Chemical Data

| Property | Value | Reference |

| Molecular Weight | 428.5 g/mol | [3] |

| Appearance | Solid | [6] |

| Solubility | DMF: 20 mg/ml, DMSO: 20 mg/ml | [6] |

| XLogP3 | 2.7 | [3] |

Pharmacological Properties

XAC functions as a competitive, non-selective antagonist for all four subtypes of adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃).[1][7] Its potency is significantly higher than naturally occurring xanthines like caffeine (B1668208) and theophylline.[8][9] This characteristic makes its tritiated form, [³H]XAC, a valuable radioligand for receptor binding assays.[1]

Receptor Binding Affinity

The affinity of XAC for adenosine receptors has been characterized in various biological systems.

| Receptor/System | Affinity Value (Kᵢ, Kₑ, Kₐ) | Reference |

| A₁ Adenosine Receptor (Rat Brain Membranes) | ~1.6 nM (Kᵢ) | [1] |

| A₁ Adenosine Receptor (Rat Fat Cells) | 15 nM (Kₑ) | [6] |

| A₂ₐ Adenosine Receptor (Human Platelets) | 25 nM (Kₑ) | [6] |

| Adenosine Receptors (Rat PC12 Cells) | 83 nM (Kₑ) | [6] |

| Adenosine Receptors (Rat Cerebral Cortical Membranes) | 1.23 nM (Kₐ) | [2] |

Mechanism of Action

Adenosine receptors are G-protein coupled receptors (GPCRs) that modulate the activity of adenylate cyclase.[4]

-

A₁ and A₃ receptors couple to Gᵢ proteins, which inhibit adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

-

A₂ₐ and A₂ₑ receptors couple to Gₛ proteins, which stimulate adenylate cyclase, causing an increase in intracellular cAMP.

XAC competitively binds to these receptors, blocking the action of adenosine and thereby preventing the modulation of adenylate cyclase activity.[7] This antagonism reverses the physiological effects of adenosine, such as sedation, vasodilation, and anti-inflammatory responses.

In Vivo Effects

-

Central Nervous System: XAC is a potent convulsant in mice, an effect attributed to its antagonism of adenosine receptors in the brain.[4][9]

-

Cardiovascular System: In animal models, XAC reverses the hypotension and bradycardia induced by adenosine receptor agonists.[6]

-

Renal System: It is used to investigate the role of adenosine in regulating renal blood flow and tubular function.[1]

Synthesis Overview

The synthesis of XAC and related compounds often employs a "functionalized congener approach".[8] This strategy involves introducing a reactive functional group onto the xanthine core at a position that does not interfere with receptor binding. This functionalized chain can then be modified to create various derivatives. A general approach involves the synthesis of 1,3-disubstituted-6-aminouracils as key intermediates.[10]

Caption: Generalized synthetic workflow for Xanthine Amine Congener (XAC).

Experimental Protocols

Radioligand Binding Assay for Adenosine Receptors

This protocol describes a competitive binding assay to determine the affinity of a test compound for A₁ adenosine receptors using [³H]XAC. The methodology is adapted from descriptions of [³H]XAC binding studies in rat cerebral cortical membranes.[2]

Materials:

-

Rat cerebral cortical membranes

-

[³H]XAC (Tritiated Xanthine Amine Congener)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Adenosine deaminase

-

Unlabeled XAC (for non-specific binding)

-

Test compounds

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the pellet in the assay buffer.

-

Enzyme Treatment: Pre-incubate the membrane preparation with adenosine deaminase (2 IU/mL) for 30 minutes at 37°C to remove endogenous adenosine.

-

Assay Setup: In test tubes, combine the following in order:

-

Assay buffer

-

Test compound at various concentrations

-

[³H]XAC at a final concentration near its Kₐ value (e.g., 1-2 nM)

-

Membrane suspension (50-100 µg protein)

-

-

Non-Specific Binding: Prepare parallel tubes containing a high concentration of unlabeled XAC (e.g., 10 µM) to determine non-specific binding.

-

Incubation: Incubate all tubes for 60 minutes at 37°C.

-

Termination and Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value and calculate the Kᵢ using the Cheng-Prusoff equation.

Caption: Experimental workflow for a [³H]XAC competitive radioligand binding assay.

Adenylate Cyclase Activity Assay

This protocol outlines a method to measure the antagonistic effect of XAC on adenosine receptor-mediated modulation of adenylate cyclase activity in human platelet membranes, which endogenously express A₂ₐ receptors.[6]

Materials:

-

Human platelet membranes

-

Assay Buffer: Tris-HCl buffer containing MgCl₂, ATP, and a cAMP-phosphodiesterase inhibitor (e.g., IBMX).

-

Adenosine receptor agonist (e.g., NECA - 5'-N-ethylcarboxamidoadenosine)

-

Xanthine Amine Congener (XAC)

-

GTP

-

cAMP assay kit (e.g., ELISA or RIA)

Procedure:

-

Assay Setup: Prepare reaction tubes on ice.

-

Component Addition: Add assay buffer, GTP, agonist (NECA), and varying concentrations of the antagonist (XAC) to the tubes.

-

Initiation: Add the platelet membrane suspension to each tube and pre-incubate for 5 minutes at 30°C.

-

Start Reaction: Initiate the enzymatic reaction by adding ATP.

-

Incubation: Incubate the reaction mixture for 10-15 minutes at 30°C.

-

Termination: Stop the reaction by placing the tubes in a boiling water bath for 3-5 minutes.

-

Centrifugation: Centrifuge the tubes to pellet the precipitated protein.

-

Quantification: Collect the supernatant and measure the amount of cAMP produced using a suitable cAMP assay kit.

-

Data Analysis: Plot the amount of cAMP produced as a function of agonist concentration in the presence and absence of XAC. Determine the EC₅₀ shift caused by XAC to calculate its Kₑ value.

Signaling Pathway

XAC exerts its effects by blocking adenosine-mediated signaling cascades. The primary pathway involves the modulation of intracellular cAMP levels through the activation or inhibition of adenylate cyclase.

Caption: Antagonistic action of XAC on A₁ and A₂ₐ adenosine receptor signaling pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. [3H]xanthine amine congener of 1,3-dipropyl-8-phenylxanthine: an antagonist radioligand for adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Xanthine amine congener | C21H28N6O4 | CID 5697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. XANTHINE AMINE CONGENER | 96865-92-8 [chemicalbook.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Xanthine - Wikipedia [en.wikipedia.org]

- 8. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. POTENT CONVULSANT ACTIONS OF THE ADENOSINE RECEPTOR ANTAGONIST, XANTHINE AMINE CONGENER (XAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

The Structure-Activity Relationship of Xanthine Amine Congeners: A Deep Dive into Adenosine Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of xanthine (B1682287) amine congeners (XACs) as antagonists of adenosine (B11128) receptors. Xanthine derivatives, a class of purine (B94841) alkaloids, have long been recognized for their diverse pharmacological activities. By systematically modifying the xanthine scaffold, researchers have developed potent and selective antagonists for the four adenosine receptor subtypes (A1, A2A, A2B, and A3), paving the way for novel therapeutic agents. This document summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways involved.

Core Structure-Activity Relationship Principles

The pharmacological profile of xanthine amine congeners is primarily dictated by substitutions at the N1, N3, and 8-positions of the xanthine core.

-

N1 and N3 Positions: Alkyl substitutions at the N1 and N3 positions significantly influence the potency and selectivity of XACs. Generally, increasing the chain length of the alkyl groups, such as propyl or larger groups, enhances affinity for adenosine receptors compared to the naturally occurring methylxanthines like caffeine (B1668208) and theophylline.[1] For instance, the substitution of 1,3-dimethyl groups with 1,3-dipropyl groups can increase affinity at the rat A1 adenosine receptor by approximately 20-fold.[1]

-

8-Position: The substituent at the 8-position is a critical determinant of both affinity and selectivity across the adenosine receptor subtypes.

-

Aryl Substituents: The introduction of an 8-phenyl group generally increases A1 receptor affinity by at least an order of magnitude.[1] Functionalization of this phenyl ring provides a versatile handle for introducing further chemical diversity.

-

Amine Congeners: The "functionalized congener" approach involves attaching a linker to the 8-phenyl group, terminating in a reactive chemical moiety, such as an amine. This allows for the conjugation of various groups, including amino acids, to modulate pharmacological properties like water solubility and receptor affinity. The prototypical xanthine amine congener (XAC) features an aminoethylaminocarbonylmethyloxy)phenyl] substituent at the 8-position.

-

Quantitative Analysis of Xanthine Amine Congener Derivatives

The following tables summarize the binding affinities (Ki) of various xanthine derivatives at human adenosine receptor subtypes, providing a clear comparison of their potencies and selectivities.

Table 1: Binding Affinities (Ki, nM) of 8-Unsubstituted and 8-Phenylxanthine Derivatives at Human Adenosine Receptors

| Compound | R1 | R3 | R8 | A1 (h) | A2A (h) | A2B (h) | A3 (h) |

| Theophylline | Me | Me | H | 12,000 | 25,000 | 13,000 | >100,000 |

| 1,3-Dipropylxanthine | Pr | Pr | H | 620 | 2,700 | 1,800 | 11,000 |

| 8-Phenyltheophylline | Me | Me | Ph | 1,100 | 1,300 | 1,100 | 16,000 |

| 1,3-Dipropyl-8-phenylxanthine (DPPX) | Pr | Pr | Ph | 20 | 110 | 1,100 | 4,300 |